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Cyanine5.5 hydrazide dichloride

Cat. No.: B15142254
M. Wt: 669.7 g/mol
InChI Key: OZQXTPNFHISECI-UHFFFAOYSA-N
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Description

Overview of Near-Infrared Fluorophores in Biomedical Research

Near-infrared (NIR) fluorophores have become indispensable tools in biomedical research, offering significant advantages over traditional fluorescent probes that operate in the visible spectrum. mdpi.com The NIR region of the electromagnetic spectrum, which is divided into the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, provides a unique "biological window" where light has deeper tissue penetration due to reduced scattering and absorption by biological components like hemoglobin and water. researchgate.netnih.gov This characteristic allows for high-resolution imaging with an improved signal-to-background ratio, making NIR fluorophores ideal for in vivo imaging applications. researchgate.netnih.gov

The use of NIR fluorophores minimizes the autofluorescence that is often a limiting factor in visible-light fluorescence imaging, thereby enhancing sensitivity. mdpi.com These probes are utilized in a wide array of biomedical applications, including real-time monitoring of biomolecular interactions, high-resolution imaging in complex biological environments, and as contrast agents for anatomical and molecular imaging. researchgate.netacs.org The development of a diverse palette of biocompatible NIR fluorophores, including inorganic nanoparticles and organic small molecules, has fueled advancements in preclinical animal studies, clinical diagnostics, and image-guided surgery. researchgate.netnih.gov

Contextualization of Cyanine (B1664457) Dyes within Advanced Fluorescence Modalities

Cyanine dyes are a prominent class of organic fluorophores characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. nih.govnih.gov The length of this conjugated chain determines the dye's absorption and emission wavelengths, allowing for tunable optical properties across the visible and NIR spectrum. nih.govnih.gov Their high molar extinction coefficients, reasonable fluorescence quantum yields, and narrow absorption and emission bands make them highly effective for various fluorescence-based applications. nih.gov

Within the realm of advanced fluorescence modalities, cyanine dyes are particularly valued for their utility in NIR fluorescence imaging. crimsonpublishers.com Their application extends to super-resolution microscopy and in vivo imaging, where their brightness and photostability are critical. nih.govnih.gov Heptamethine cyanine dyes, which absorb and emit in the NIR-I and NIR-II regions, are especially significant for deep-tissue imaging due to the enhanced penetration of light at these longer wavelengths. nih.gov The versatility of the cyanine scaffold allows for chemical modifications to enhance solubility, stability, and to introduce reactive groups for conjugation to biomolecules, making them powerful tools for targeted imaging and diagnostics. crimsonpublishers.comresearchgate.net

Specific Role and Significance of Cyanine5.5 Hydrazide (Dichloride) as a Carbonyl-Reactive Near-Infrared Labeling Reagent

Cyanine5.5 hydrazide (dichloride) is a specialized, carbonyl-reactive NIR dye. lumiprobe.com Its hydrazide functional group reacts specifically and efficiently with aldehydes and ketones to form stable hydrazone bonds. lumiprobe.combroadpharm.com This reactivity makes it an invaluable tool for labeling biomolecules that contain or can be modified to contain carbonyl groups. broadpharm.com

A primary application of Cyanine5.5 hydrazide is the labeling of glycoproteins, such as antibodies. lumiprobe.comapexbt.com The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then serve as specific sites for conjugation with the hydrazide dye. lumiprobe.com This method is particularly advantageous for labeling antibodies as the glycosylation sites are often located far from the antigen-binding region, thus preserving the antibody's functionality. lumiprobe.com The dye is also used to label other carbonyl-containing molecules that may arise from oxidative stress or deamination of proteins. broadpharm.com

Emitting in the near-infrared region, Cyanine5.5 is well-suited for in vivo imaging applications that demand low background fluorescence and deep tissue penetration. lumiprobe.comapexbt.com

Below is a table detailing the properties of Cyanine5.5 hydrazide.

PropertyValueReference
Molecular FormulaC40H46Cl2N4O broadpharm.com
Molecular Weight669.7 g/mol broadpharm.com
Excitation Maximum673 nm broadpharm.com
Emission Maximum707 nm broadpharm.com
Extinction Coefficient209,000 cm⁻¹M⁻¹ broadpharm.com
Fluorescence Quantum Yield0.2 broadpharm.com
SolubilityDMSO, DMF, DCM broadpharm.com

Historical Development and Evolution of Hydrazide-Functionalized Cyanine Dyes in Bioconjugation

The development of functionalized cyanine dyes for bioconjugation has been a significant area of research, aiming to create versatile tools for biological labeling and imaging. The introduction of reactive functional groups onto the cyanine scaffold has enabled their covalent attachment to a wide range of biomolecules. crimsonpublishers.comnih.gov

The hydrazide functional group, in particular, has proven to be highly useful for bioconjugation due to its specific reactivity towards aldehydes and ketones under mild conditions. omichem.comnih.gov This chemistry allows for the site-specific labeling of biomolecules. The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone is a well-established and efficient ligation method. nih.govnih.gov

The synthesis of hydrazide-functionalized cyanine dyes involves modular approaches where the core cyanine structure is first synthesized, followed by the introduction of the hydrazide moiety. nih.govacs.org Early methods for cyanine dye synthesis often required harsh conditions, which limited the types of functional groups that could be incorporated. acs.org However, advancements in synthetic organic chemistry have led to milder and more versatile synthetic routes, facilitating the creation of a diverse range of functionalized cyanine dyes, including those with hydrazide groups. nih.govacs.org

The evolution of these dyes has been driven by the need for probes with improved photophysical properties, such as increased brightness and photostability, as well as enhanced biocompatibility and targeting specificity. nd.edu The development of hydrazide-functionalized cyanine dyes has provided researchers with powerful tools for a variety of applications, from fluorescent labeling in microscopy to the construction of targeted probes for in vivo imaging. apexbt.comnih.govlumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H46Cl2N4O B15142254 Cyanine5.5 hydrazide dichloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H46Cl2N4O

Molecular Weight

669.7 g/mol

IUPAC Name

[6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]azanium dichloride

InChI

InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H

InChI Key

OZQXTPNFHISECI-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-]

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Cyanine5.5 Hydrazide Dichloride

Synthetic Routes for Cyanine5.5 Hydrazide (Dichloride) Core Structure

The synthesis of the core structure of pentamethine cyanine (B1664457) dyes like Cy5.5 is a well-established, multi-step process. researchgate.net The conventional approach involves the condensation of two quaternized nitrogen-containing heterocyclic rings, typically indolenine derivatives, with a polymethine bridge. acs.orgacs.orgwikipedia.org

A common synthetic pathway begins with the Fischer indole (B1671886) synthesis to create the key intermediate, an indoleninium-5-sulfonate, from precursors like 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone. researchgate.net This indolenine intermediate is then quaternized. For instance, quaternization can be achieved using reagents like iodomethane or 6-bromohexanoic acid to introduce alkyl chains on the nitrogen atom, which can also serve as linkers for further functionalization. researchgate.net

The final step is the condensation reaction to form the asymmetric cyanine dye. A solution of one quaternized indolium salt is reacted with a polymethine source, such as malonaldehyde dianilide hydrochloride, in a solvent like acetic anhydride at elevated temperatures. researchgate.net This forms an intermediate which is then reacted with a second, different indolium salt in the presence of a base like pyridine to yield the final asymmetric sulfo-Cy5 carboxylic acid structure. researchgate.net The purification of these dyes can be challenging due to the presence of side products with similar polarities and the charged nature of the molecules, often requiring chromatographic methods. researchgate.netacs.org

Reaction Step Key Reagents Typical Conditions Purpose
Fischer Indole Synthesis4-hydrazinobenzenesulfonic acid, 3-methyl-2-butanoneAcetic acid, refluxFormation of the indolenine ring
QuaternizationIodomethane or 6-bromohexanoic acidChlorobenzene, 110°CIntroduction of N-alkyl side chains
Condensation Part 1Quaternized indolium salt, Malonaldehyde dianilide hydrochlorideAcetic anhydride, 120°CFormation of the hemicyanine intermediate
Condensation Part 2Hemicyanine intermediate, Second quaternized indolium saltPyridine, room temperatureFormation of the final asymmetric cyanine dye

Functional Group Interconversion and Introduction of Hydrazide Moiety

The hydrazide functional group is a key reactive moiety that allows the cyanine dye to be conjugated to biomolecules containing aldehyde or ketone groups. lumiprobe.combroadpharm.commedchemexpress.com These carbonyl groups can be present in molecules like reducing saccharides, or they can be generated through the periodate (B1199274) oxidation of glycoproteins, such as antibodies. lumiprobe.combroadpharm.combroadpharm.com

The introduction of the hydrazide moiety is typically achieved through the conversion of a carboxylic acid group on the cyanine dye's core structure. The synthesis of a Cy5.5 derivative bearing a carboxylic acid provides a necessary precursor for this transformation. This carboxylic acid group is first activated to facilitate nucleophilic attack. Common activation methods include conversion to an N-hydroxysuccinimidyl (NHS) ester. The activated ester is then reacted with hydrazine (B178648) hydrate (N₂H₄·H₂O) to form the final hydrazide derivative. This two-step process ensures efficient conversion to the desired carbonyl-reactive dye.

General Reaction Scheme:

Activation: Cy5.5-COOH + NHS/EDC → Cy5.5-CO-NHS

Hydrazinolysis: Cy5.5-CO-NHS + N₂H₄·H₂O → Cy5.5-CO-NHNH₂ + NHS

This strategy allows for the reliable production of Cyanine5.5 hydrazide, a reagent ready for labeling various biomolecules for advanced fluorescence-based detection and imaging applications. lumiprobe.com

Synthesis of Analogs and Substituted Cyanine5.5 Derivatives for Tuned Properties

Modifying the core structure of Cyanine5.5 allows for the fine-tuning of its photophysical and chemical properties, leading to the development of specialized probes for a wide range of applications.

Cyanine dyes are widely used to label nucleic acids for applications like real-time PCR and DNA microarrays. wikipedia.orgacs.orgnih.gov To incorporate a dye into an oligonucleotide during automated DNA synthesis, it must be converted into a phosphoramidite (B1245037) derivative. acs.orgacs.org The synthesis of Cy5 phosphoramidites often begins with a parent dye structure featuring two 3-hydroxypropyl linkers on the indole nitrogens. acs.org

The synthetic process involves functionalizing one of the terminal hydroxyl groups with a 4-monomethoxytrityl (MMTr) protecting group. nih.govacs.org The remaining free hydroxyl group is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite derivative. acs.org This product can be directly used in automated DNA synthesizers. nih.gov Researchers have also prepared a series of substituted Cy5 phosphoramidites with groups like hexyloxy, triethyleneglycol monomethyl ether, tert-butyl, and chloro at the 5,5'-positions to tune the hydrophobicity and electronic properties of the dye. nih.govacs.org

Derivative Substitution (R =) Purpose of Substitution
Cy5-hexHexyloxyIncrease hydrophobicity
Cy5-PegTriethyleneglycol monomethyl etherIncrease hydrophilicity
Cy5-tButert-ButylModify electronic properties and hydrophobicity
Cy5-ClChloroModify electron-withdrawing character

There is significant interest in developing fluorescent probes that emit in the second near-infrared (NIR-II) window (1000–1700 nm) for deep-tissue in vivo imaging, which benefits from reduced photon scattering and minimal autofluorescence. chinesechemsoc.org A key chemical strategy to shift the emission of heptamethine cyanines into the NIR-II region is to extend the π-conjugation of the core structure. chinesechemsoc.orgchinesechemsoc.org

This is achieved by installing fused polycyclic aromatic hydrocarbons onto the terminal indolium rings of the heptamethine backbone. chinesechemsoc.orgewha.ac.kr For example, modifying the backbone with benzo[cd]indolium groups has produced dyes with emission maxima between 1050 and 1100 nm. chinesechemsoc.org Further increasing the conjugation by using a fused naphtho[3,2,1-cd]indolium structure has led to the development of novel dyes with even longer emission wavelengths, peaking around 1120 nm. chinesechemsoc.org These rationally designed dyes exhibit excellent photostability and high photothermal conversion efficiency, making them promising agents for NIR-II fluorescence imaging-guided therapy. chinesechemsoc.orgewha.ac.kr

Asymmetric cyanine dyes can be designed to act as fluorescent pH sensors, which are valuable for visualizing acidic compartments within cells or other environments with pH gradients. ecnu.edu.cnresearchgate.net The synthesis of these sensors involves creating an asymmetric structure where one of the nitrogen-containing heterocycles is modified to be sensitive to protonation. ecnu.edu.cn

The pH-sensing mechanism often relies on the protonation of a nitrogen atom in one of the heterocyclic rings, which alters the electronic structure of the polymethine bridge. ecnu.edu.cnresearchgate.net This change can modulate the dye's fluorescence through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). ecnu.edu.cn For example, Indocyanine green (ICG) derivatives with nucleophilic substituents have been synthesized to act as pH-responsive NIR dyes. These dyes exist in a non-fluorescent, closed-ring structure at neutral pH but convert to a highly emissive open-ring form in response to the lower pH inside acidic intracellular compartments.

The synthesis of asymmetric cyanine dyes with multiple, distinct reactive groups (heterobifunctional dyes) presents a significant challenge, as the functional groups are often sensitive to the harsh conditions required for the formation of the cyanine core. bohrium.comnih.gov To overcome this, modular synthetic strategies have been developed. acs.orgnih.gov

A modular approach involves synthesizing key precursors, such as a carboxy-indolium derivative, and then assembling the final dye in a stepwise fashion. acs.org A crucial aspect of this strategy is to introduce the most delicate functional groups in the final step of the synthesis to prevent their degradation. bohrium.comnih.govresearchgate.net This allows for the creation of a diverse library of heterobifunctional cyanine dyes from common intermediates. acs.org For example, water-soluble asymmetric cyanine dyes bearing both a maleimide and an N-hydroxysuccinimide functionality have been synthesized in a three-step process, providing versatile linkers for bioconjugation. nih.gov This approach has proven effective for the large-scale synthesis of various heterobifunctional Cyanine 5 dyes, which are valuable tools for studying biomolecular interactions. acs.orgbohrium.com

Purification Methodologies for Cyanine5.5 Hydrazide (Dichloride) and Its Derivatives

The purification of Cyanine5.5 hydrazide (dichloride) and its derivatives is a critical step that dictates the final purity and reactivity of the probe. The inherent characteristics of cyanine dyes, such as their high polarity and potential for aggregation, present unique challenges. nih.govglpbio.com Effective purification strategies are therefore essential and often involve a combination of chromatographic techniques and methods that leverage the dye's physicochemical properties. The high polarity of many cyanine derivatives can make standard purification by column chromatography complex due to the potential for irreversible adsorption onto silica (B1680970) gel supports. nih.gov

Chromatography-Based Purification Strategies

Chromatography is a cornerstone for the purification of cyanine dyes, offering high-resolution separation of the target molecule from starting materials, isomers, and other byproducts. The choice of technique depends on the specific properties of the dye derivative and the scale of the synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analytical and preparative purification of cyanine dyes. Reversed-phase HPLC (RP-HPLC) is particularly common. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of acetonitrile in an aqueous buffer. stanford.edu Buffers such as triethylammonium acetate (B1210297) (TEAA) are often employed to control pH and improve separation. stanford.edu Anion exchange chromatography can also be utilized, especially for sulfonated cyanine derivatives that carry a net negative charge. glpbio.comstanford.edu

Column Chromatography: For larger-scale purification, traditional column chromatography can be employed. However, the strong interaction between polar cyanine dyes and standard silica gel can lead to low recovery. nih.gov Alternative stationary phases, such as basic aluminum oxide, have been used successfully to overcome this challenge. nih.gov Elution is typically performed using a gradient of polar organic solvents, such as dichloromethane and methanol. nih.gov The addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can sometimes improve the elution of highly polar products. nih.gov

Thin-Layer Chromatography (TLC): Preparative Thin-Layer Chromatography (PTLC) is another viable method for purifying small quantities of cyanine dyes. amazonaws.com Similar to column chromatography, reversed-phase plates (e.g., hydrocarbon-impregnated silica) are often used. amazonaws.com The dye is loaded onto the plate, which is then developed in a suitable solvent system, such as a water:acetonitrile mixture. The desired band, identified by its color, is physically scraped from the plate, and the dye is extracted from the silica with an appropriate solvent. amazonaws.com

Size-Exclusion Chromatography (Gel Filtration): This technique is particularly useful for purifying conjugates of Cyanine5.5 hydrazide, such as labeled proteins or antibodies. After the labeling reaction, gel filtration columns (e.g., Sephadex G-25) can effectively separate the high-molecular-weight labeled biomolecule from the unreacted, low-molecular-weight dye. medchemexpress.comresearchgate.net

Table 1: Comparison of Chromatography-Based Purification Strategies for Cyanine Dyes
TechniqueStationary Phase ExampleMobile Phase ExamplePrimary ApplicationReference
Reversed-Phase HPLC (RP-HPLC)C18 SilicaAcetonitrile / Triethylammonium acetate (TEAA) buffer gradientHigh-resolution analytical and preparative purification of the dye. stanford.edu
Column ChromatographyBasic Aluminum OxideDichloromethane / Methanol gradientLarger-scale purification, especially when silica gel is problematic. nih.gov
Preparative Thin-Layer Chromatography (PTLC)Reversed-phase hydrocarbon impregnated silicaWater / Acetonitrile mixtureSmall-scale purification and isolation. amazonaws.com
Gel Filtration (Size-Exclusion)Sephadex G-25Phosphate-Buffered Saline (PBS)Purification of dye-biomolecule conjugates (e.g., labeled antibodies). medchemexpress.comresearchgate.net

pH- and Functional Group-Dependent Solubility Optimization in Purification

The solubility of cyanine dyes is heavily influenced by their structure, the presence of specific functional groups, and the pH of the solution. These properties can be strategically manipulated to simplify purification, sometimes deferring the need for chromatography until the final synthesis step. nih.gov

Non-sulfonated Dyes: These typically exhibit low water solubility and require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolution in aqueous buffers. glpbio.com

Sulfonated Dyes: The addition of one or more sulfonate groups dramatically increases water solubility. This property is advantageous as it prevents dye aggregation in aqueous media and allows reactions and purifications to be conducted without organic solvents. glpbio.com The "dichloride" designation of the subject compound indicates it is a salt, which enhances its solubility in polar solvents.

Table 2: Influence of Functional Groups and pH on Cyanine Dye Purification Strategy
FactorEffectImpact on Purification StrategyReference
Sulfonate (-SO₃⁻) GroupsGreatly increases water solubility; reduces aggregation.Enables purification in aqueous systems (e.g., dialysis, aqueous gel filtration). Reduces the need for organic co-solvents. glpbio.com
Carboxylic Acid (-COOH) GroupSolubility is pH-dependent. Soluble in basic solutions (as -COO⁻), less soluble in acidic solutions.Allows for purification via pH-mediated precipitation or extraction. Can be used to separate from non-acidic impurities. nih.gov
Hydrazide (-CONHNH₂) GroupA polar functional group that influences overall solubility.Contributes to the dye's polarity, which must be considered when selecting chromatographic conditions (e.g., solvent polarity). lumiprobe.com
Chloride (Cl⁻) Counter-ionsAs a dichloride salt, the compound has increased solubility in polar solvents compared to its neutral form.Facilitates handling and dissolution in aqueous or polar organic solvents for purification steps like HPLC or gel filtration.N/A

Bioconjugation Mechanisms and Methodologies Utilizing Cyanine5.5 Hydrazide Dichloride

Fundamental Principles of Hydrazone Formation in Biological Systems

The reaction between a hydrazide and a carbonyl compound to form a hydrazone is a specific and widely used bioconjugation technique. axispharm.com This condensation reaction is characterized by its high specificity and the ability to proceed under mild, biocompatible conditions. axispharm.com

The formation of a hydrazone from a hydrazide, such as Cyanine5.5 hydrazide, and a carbonyl compound (aldehyde or ketone) is a reversible condensation reaction that proceeds via a two-step mechanism. nih.govnumberanalytics.comnumberanalytics.com

The process begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon. numberanalytics.comnumberanalytics.com This initial step forms a tetrahedral intermediate known as a carbinolamine. nih.gov The reaction is typically the rate-limiting step under neutral or basic conditions. Following the formation of this intermediate, an acid-catalyzed dehydration (elimination of a water molecule) occurs, resulting in the formation of a stable C=N double bond, which constitutes the hydrazone linkage. nih.govnumberanalytics.com

Recent studies have shown that the reaction kinetics can be significantly accelerated at neutral, biological pH (around 7.4) through several strategies:

Intramolecular Catalysis : Incorporating acidic or basic groups near the carbonyl or hydrazine (B178648) function can catalyze the reaction intramolecularly, obviating the need for external catalysts. nih.govrsc.org

Aniline (B41778) Catalysis : The addition of aniline as a nucleophilic catalyst has been shown to dramatically increase the rate of hydrazone formation. thermofisher.comthermofisher.com Aniline first forms a reactive Schiff base with the aldehyde, which is then readily displaced by the hydrazide. thermofisher.com This allows for efficient labeling at neutral pH and with lower concentrations of the hydrazide reagent. thermofisher.comnih.gov

Table 1: Factors Influencing Hydrazone Formation Kinetics at Biological pH (7.4)
FactorEffect on Reaction RateMechanism/RationaleReference
pHOptimal in mildly acidic range (pH 4.5-6.0); slower at neutral pH.Balances the need for a deprotonated (nucleophilic) hydrazine and acid-catalyzed dehydration of the carbinolamine intermediate. ljmu.ac.ukthermofisher.com
Carbonyl StructureAldehydes are generally more reactive than ketones.Ketones are sterically more hindered and electronically less electrophilic than aldehydes. nih.gov
Neighboring GroupsNeighboring acidic/basic groups on either reactant can accelerate the reaction.Provides intramolecular catalysis, facilitating the proton transfer steps required for dehydration of the intermediate. nih.gov
External CatalystsAniline and its derivatives significantly accelerate the reaction.Forms a highly reactive Schiff base intermediate that is readily displaced by the hydrazide, lowering the activation energy. thermofisher.comthermofisher.com

While the hydrazone bond is stable enough for many applications, it is important to note that its formation is a reversible process. nih.govacs.org The linkage can undergo hydrolysis, particularly under acidic conditions, which cleaves the conjugate back into its constituent carbonyl and hydrazide components. nih.govnih.gov

The stability of a hydrazone linkage is influenced by several factors:

pH : Hydrolysis is significantly faster under acidic conditions (e.g., pH 5) compared to neutral pH (e.g., pH 7.2). nih.gov This property can be exploited for applications requiring controlled release in acidic microenvironments, such as endosomes or lysosomes.

Electronic Effects : The electronic properties of the groups surrounding the C=N bond influence its stability. Electron-withdrawing groups can affect the basicity of the imine nitrogen and thus impact hydrolytic stability. nih.gov

Steric Hindrance : Conjugates formed from ketones are generally more stable than those derived from aldehydes, partly due to steric factors around the C=N bond. nih.gov

Compared to other imine-based linkages, hydrazones are more stable than simple Schiff bases (formed with primary amines) but are generally considered more labile than oxime linkages (formed with alkoxyamines). nih.govacs.org For applications requiring very high stability, the hydrazone bond can be further stabilized by reduction with a mild reducing agent like sodium cyanoborohydride, which converts the C=N double bond to a more stable single C-N bond. nih.gov

Table 2: Comparative Stability of Imine-Based Bioconjugation Linkages
Linkage TypeFormation ReactionRelative StabilityKey CharacteristicsReference
Schiff BaseAldehyde/Ketone + AmineLowHighly reversible and prone to hydrolysis; often requires reduction for stabilization. thermofisher.com
HydrazoneAldehyde/Ketone + HydrazideModerateMore stable than Schiff bases; hydrolysis is pH-dependent (faster in acid). Can be used for controlled release. nih.govacs.org
OximeAldehyde/Ketone + AlkoxyamineHighSignificantly more stable against hydrolysis than hydrazones, making them preferable for applications requiring long-term stability. nih.govacs.orgnih.gov

Strategies for Carbonyl Group Generation in Biomolecules for Cyanine5.5 Hydrazide (Dichloride) Labeling

The specific reactivity of Cyanine5.5 hydrazide towards carbonyls means that a key step in the labeling strategy is the presence or generation of aldehyde or ketone groups on the target biomolecule. lumiprobe.com While some biomolecules may contain native carbonyl groups, it is often necessary to chemically introduce them in a controlled and site-specific manner. lumiprobe.combroadpharm.com

One of the most common and effective methods for introducing aldehydes onto biomolecules is through the mild oxidation of carbohydrate moieties on glycoproteins, such as antibodies. lumiprobe.comlumiprobe.com This is achieved using sodium meta-periodate (NaIO₄). thermofisher.com

Periodate (B1199274) specifically cleaves the bond between adjacent carbon atoms that each bear a hydroxyl group (a cis-diol). lumiprobe.com In glycoproteins, the terminal sialic acid residues are particularly susceptible to this oxidation. nih.govnih.gov The reaction opens the sugar ring and converts the cis-diol into two aldehyde groups. lumiprobe.com This method is highly advantageous for labeling antibodies because the carbohydrate chains are typically located in the Fc region, far from the antigen-binding site (Fab region), thus preserving the antibody's immunoreactivity. lumiprobe.comlumiprobe.com

The labeling procedure generally involves:

A controlled incubation of the glycoprotein (B1211001) with a low concentration of sodium meta-periodate in a suitable buffer (e.g., sodium acetate (B1210297), pH 5.5). lumiprobe.com

Removal of excess periodate, often via dialysis or a desalting column. lumiprobe.com

Incubation of the aldehyde-containing glycoprotein with Cyanine5.5 hydrazide to form the stable hydrazone linkage. lumiprobe.comlumiprobe.com The inclusion of an aniline catalyst can improve coupling efficiency at this step. thermofisher.comthermofisher.com

Table 3: Typical Protocol for Labeling Glycoproteins via Periodate Oxidation
StepProcedurePurposeReference
1. OxidationIncubate protein (e.g., 5 mg/mL) with sodium meta-periodate (e.g., 10-20 mM) in acetate buffer (pH 5.5) for a short period (e.g., 5-30 min) on ice and in the dark.To gently oxidize cis-diols on carbohydrate residues (e.g., sialic acids) to generate reactive aldehyde groups. thermofisher.comlumiprobe.com
2. PurificationRemove excess periodate and byproducts using a desalting column or dialysis against the coupling buffer.To prevent quenching of the hydrazide reagent and other side reactions. lumiprobe.com
3. ConjugationAdd Cyanine5.5 hydrazide (often from a DMSO stock) to the oxidized protein solution. Incubate for ~2 hours at room temperature. Aniline catalyst may be included.To allow the hydrazide to react with the newly formed aldehydes, creating a stable hydrazone bond. thermofisher.comlumiprobe.com
4. Final PurificationPurify the labeled protein from excess dye using gel filtration or dialysis.To obtain the pure, fluorescently labeled glycoprotein conjugate. lumiprobe.com

Protein carbonylation is an irreversible post-translational modification that occurs as a result of oxidative stress. nih.govmdpi.com Reactive oxygen species (ROS) can directly oxidize the side chains of specific amino acid residues—namely proline, arginine, lysine (B10760008), and threonine—to form aldehyde or ketone groups. mdpi.com This accumulation of carbonylated proteins is a biomarker for oxidative damage and is associated with aging and various diseases. nih.govnih.gov

Cyanine5.5 hydrazide serves as a powerful chemical probe to detect and quantify these protein carbonyls. lumiprobe.combroadpharm.com By reacting specifically with the stress-induced carbonyl groups, the dye allows for the fluorescent labeling of oxidized proteins. lumiprobe.comapexbt.com This enables their visualization and analysis using techniques like fluorescence microscopy or SDS-PAGE followed by fluorescence scanning, providing insights into the spatial distribution and extent of oxidative damage within cells and tissues. nih.govapexbt.com

In addition to direct oxidation, carbonyl groups can also be introduced into proteins through deamination events. lumiprobe.combroadpharm.com This process involves the removal of an amine group from an amino acid. While less commonly cited as a primary strategy for labeling, spontaneous or induced deamination can create reactive sites for hydrazide conjugation. lumiprobe.com This pathway contributes to the pool of carbonyl-containing proteins in biological systems that can be targeted by probes like Cyanine5.5 hydrazide. broadpharm.com

Direct Labeling of Reducing Sugars and Oligonucleotides with Aldehyde Moieties

Cyanine5.5 hydrazide serves as a reactive dye for the labeling of molecules containing carbonyl groups, specifically aldehydes and ketones. lumiprobe.combroadpharm.comlumiprobe.com This reactivity is harnessed for the direct labeling of reducing sugars and oligonucleotides that possess or can be modified to contain aldehyde moieties.

The fundamental mechanism involves the reaction of the hydrazide group (-NHNH2) of the cyanine (B1664457) dye with an aldehyde (-CHO) or ketone (C=O) group on the target biomolecule. This reaction forms a stable hydrazone linkage. lumiprobe.comapexbt.com For reducing sugars, the open-chain form naturally presents an aldehyde or ketone group, making them susceptible to direct labeling with Cyanine5.5 hydrazide. broadpharm.com

Similarly, oligonucleotides can be chemically modified to introduce aldehyde groups, enabling their conjugation with the dye. lumiprobe.comantibodies.com This is often achieved by oxidizing a 3'-terminal ribonucleotide with sodium periodate, which cleaves the vicinal diols of the ribose sugar to generate reactive aldehydes. nih.govaatbio.com This method provides a means to specifically label the 3'-end of RNA oligonucleotides.

Specific Bioconjugation Protocols for Cyanine5.5 Hydrazide (Dichloride)

The versatility of Cyanine5.5 hydrazide allows for its application in labeling a range of biomolecules. The following sections detail specific protocols for antibodies, proteins, and oligonucleotides.

Antibody Labeling Methodologies with Cyanine5.5 Hydrazide (Dichloride)

A common and effective method for labeling antibodies with Cyanine5.5 hydrazide involves the oxidation of the carbohydrate residues present in the Fc region of the antibody. lumiprobe.comapexbt.com This site-specific approach is advantageous as it typically does not interfere with the antigen-binding site (Fab region) of the antibody. lumiprobe.comapexbt.com

The general protocol involves the following steps:

Oxidation: The antibody is treated with an oxidizing agent, such as sodium periodate (NaIO₄), to generate aldehyde groups on the sugar moieties. lumiprobe.com

Labeling: The oxidized antibody is then reacted with Cyanine5.5 hydrazide. The hydrazide groups on the dye molecules covalently bind to the newly formed aldehyde groups on the antibody, forming stable hydrazone bonds. lumiprobe.com

Purification: The labeled antibody is purified from the excess, unreacted dye.

This method is particularly well-suited for antibodies as the glycosylation sites are located away from the variable, epitope-binding region, thus preserving the antibody's functionality. lumiprobe.com

Protein Conjugation Techniques

Beyond antibodies, other glycoproteins can also be labeled with Cyanine5.5 hydrazide using the same periodate oxidation strategy. broadpharm.comlumiprobe.com Additionally, proteins that have undergone oxidative stress or deamination can spontaneously form carbonyl groups, which can then be targeted for labeling with the dye. lumiprobe.combroadpharm.com

The general protocol for labeling proteins with pre-existing or induced carbonyl groups is as follows:

Sample Preparation: The protein solution is prepared in a suitable buffer.

Labeling Reaction: Cyanine5.5 hydrazide is added to the protein solution and incubated to allow for the formation of hydrazone bonds.

Purification: Unbound dye is removed using methods like trichloroacetic acid (TCA) precipitation or acetone (B3395972) precipitation. medchemexpress.com

It's important to note that the efficiency of the reaction can be influenced by the pH of the buffer, with a pH range of 5-7 generally being optimal for hydrazone formation. omichem.com

Oligonucleotide Labeling via Aldehyde Moieties

Oligonucleotides can be specifically labeled with Cyanine5.5 hydrazide by introducing aldehyde functionalities. lumiprobe.comantibodies.com A common method involves the oxidation of a 3'-terminal ribonucleotide. nih.govaatbio.com

A typical protocol includes:

Oxidation: The oligonucleotide containing a 3'-ribonucleotide is treated with sodium periodate to generate a reactive dialdehyde (B1249045) at the 3'-terminus. nih.govaatbio.com

Conjugation: The oxidized oligonucleotide is then incubated with Cyanine5.5 hydrazide to form a covalent linkage. aatbio.com

Purification: The labeled oligonucleotide is purified to remove excess dye.

While the resulting hydrazone bond is generally stable, it is chemically reversible. nih.gov For applications requiring a more permanent linkage, the hydrazone can be reduced to a more stable form using a reducing agent like sodium cyanoborohydride. nih.gov

Co-Solvent Considerations in Aqueous Bioconjugation Reactions Involving Cyanine5.5 Hydrazide (Dichloride)

Cyanine5.5 hydrazide (dichloride) exhibits moderate solubility in water but has good solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). antibodies.comomichem.com Therefore, when performing bioconjugation reactions in aqueous buffers, the use of a co-solvent is often necessary to ensure the efficient dissolution and reactivity of the dye. apexbt.comapexbt.com

The dye is typically first dissolved in a small amount of an organic solvent like DMSO or DMF, and this stock solution is then added to the aqueous solution of the biomolecule. apexbt.comomichem.com It is crucial to ensure that the final concentration of the organic co-solvent in the reaction mixture is low enough (typically less than 10%) to avoid denaturation of the biomolecule, particularly proteins. aatbio.com For applications requiring fully aqueous conditions, a sulfonated version of the dye, sulfo-Cyanine5.5 hydrazide, which has improved water solubility, is available. omichem.com

Comparative Analysis of Hydrazide-Based Bioconjugation with Other Reactive Chemistries

Hydrazide-based bioconjugation offers a distinct set of advantages and disadvantages when compared to other common reactive chemistries like N-hydroxysuccinimide (NHS) esters, maleimides, and click chemistry.

FeatureHydrazide ChemistryNHS EstersMaleimidesClick Chemistry
Target Functional Group Aldehydes and ketones lumiprobe.comPrimary amines assaygenie.comThiols (sulfhydryls) lumiprobe.comAlkynes and azides aatbio.com
Reaction pH Mildly acidic to neutral (pH 5-7) omichem.comSlightly alkaline (pH 7.2-9.0) aatbio.comNeutral (pH 6.5-7.5)Biocompatible pH
Specificity High for carbonyls lumiprobe.comHigh for primary aminesHigh for thiolsVery high and bioorthogonal tcichemicals.com
Stability of Linkage Reversible hydrazone (can be stabilized by reduction) nih.govStable amide bond assaygenie.comStable thioether bondStable triazole ring aatbio.com
Common Applications Glycoprotein and oxidized carbohydrate labeling apexbt.comGeneral protein and antibody labeling at lysines assaygenie.comSite-specific protein labeling at cysteines lumiprobe.comSite-specific labeling of modified biomolecules tcichemicals.com
Key Advantage Targets less common functional groups, enabling site-specific labeling of glycosylated biomolecules. apexbt.comReacts with abundant functional groups on proteins. assaygenie.comAllows for highly specific labeling at cysteine residues. lumiprobe.comBioorthogonal, meaning it doesn't interfere with native biological processes. tcichemicals.com
Key Limitation Requires the presence or generation of carbonyl groups; linkage is reversible unless reduced. nih.govCan lead to heterogeneous labeling due to multiple lysine residues.Requires a free thiol group, which may not be readily available.Requires the introduction of non-native functional groups (alkyne or azide). aatbio.com

Table 1. Interactive Comparison of Bioconjugation Chemistries.

Spectroscopic and Photophysical Investigations of Cyanine5.5 Hydrazide Dichloride in Research Contexts

Advanced Spectroscopic Characterization Techniques for Cyanine5.5 Hydrazide (Dichloride) and Conjugates

The comprehensive characterization of Cyanine5.5 hydrazide and its bioconjugates is crucial for ensuring the reliability and reproducibility of experimental results. This involves a suite of advanced spectroscopic techniques to confirm the structural integrity of the dye, verify its molecular identity, and analyze the purity and composition of its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Cyanine5.5 hydrazide, ¹H NMR spectroscopy is routinely employed as a quality control measure to confirm its chemical structure. While detailed spectral assignments for Cyanine5.5 hydrazide are not extensively published in peer-reviewed literature, commercial suppliers confirm its identity using ¹H NMR. The spectrum would be expected to show characteristic signals for the aromatic protons of the indole (B1671886) rings, the protons of the polymethine chain, and the protons of the alkyl chains, as well as the hydrazide functional group. The integration and splitting patterns of these signals would provide definitive confirmation of the dye's structure.

Mass Spectrometry (MS) for Molecular Identity and Conjugate Characterization

Mass spectrometry (MS) is an indispensable technique for determining the precise molecular weight of Cyanine5.5 hydrazide and for characterizing its conjugates. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the dye, providing a high degree of confidence in its identity.

When Cyanine5.5 hydrazide is conjugated to a biomolecule, such as a peptide or a protein, MS is used to determine the degree of labeling (DOL), which is the average number of dye molecules attached to each biomolecule. This is achieved by measuring the mass of the unconjugated biomolecule and the mass of the labeled conjugate. The mass difference corresponds to the number of attached dye molecules. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of bioconjugates.

For instance, in the analysis of a Cyanine5.5 hydrazide-labeled peptide, the mass spectrum would show a new peak corresponding to the mass of the peptide plus the mass of the dye. Fragmentation analysis (MS/MS) can further pinpoint the exact site of conjugation on the peptide.

High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Cyanine5.5 hydrazide and for analyzing the composition of its conjugate mixtures. Purity is a critical parameter, and commercial sources often state a purity of ≥95% as determined by HPLC. eurofinsgenomics.com

In the context of bioconjugation, HPLC, particularly reverse-phase HPLC (RP-HPLC), is used to separate the unconjugated biomolecule, the free dye, and the labeled conjugate(s) with different degrees of labeling. A typical HPLC protocol for analyzing protein conjugates involves using a C18 column with a gradient elution system, for example, starting with an aqueous buffer (often containing trifluoroacetic acid) and gradually increasing the concentration of an organic solvent like acetonitrile. The retention time of the labeled polypeptide is generally longer than that of the unlabeled one. By integrating the peak areas in the chromatogram, the relative amounts of each species can be quantified, providing a detailed picture of the conjugation reaction's efficiency.

Elucidation of Photophysical Phenomena in Cyanine5.5 Hydrazide (Dichloride)

The utility of Cyanine5.5 hydrazide as a fluorescent label is fundamentally governed by its photophysical properties. Understanding how its spectral behavior is influenced by the local environment and the effects of conjugation is essential for its effective application in fluorescence-based assays and imaging.

Investigation of Solvatochromic Effects on Spectral Behavior

Solvatochromism refers to the change in a substance's color or spectral properties with a change in the polarity of the solvent. lumiprobe.com This phenomenon arises from differential solvation of the ground and excited electronic states of the dye molecule. lumiprobe.com Cyanine (B1664457) dyes, in general, exhibit solvatochromism. lumiprobe.comresearchgate.net The absorption and emission maxima of Cyanine5.5 can shift depending on the solvent's polarity, hydrogen bonding capacity, and refractive index. lumiprobe.com

While a detailed, publicly available data table specifically for Cyanine5.5 hydrazide across a wide range of solvents is limited, the general trend for cyanine dyes can be informative. For many cyanine dyes, an increase in solvent polarity can lead to either a hypsochromic (blue) or bathochromic (red) shift, depending on the specific electronic structure of the dye. The structure of Cy dyes is almost symmetrical, and they possess a positive charge, which can influence their interaction with polar solvents. lumiprobe.com

Table 1: Illustrative Solvatochromic Effects on Cyanine Dyes (Note: This table is illustrative of the general behavior of cyanine dyes and does not represent specific experimental data for Cyanine5.5 hydrazide (dichloride) due to the lack of publicly available data.)

Solvent Polarity Index Typical Absorption Maxima Shift Typical Emission Maxima Shift
Dichloromethane 3.1 Reference Reference
Acetone (B3395972) 5.1 Slight Red Shift Slight Red Shift
Methanol 6.6 Red Shift Red Shift

Analysis of Fluorescence Quantum Yields and Stokes Shifts in Conjugated Systems

The fluorescence quantum yield (Φ) and Stokes shift are critical parameters that define the performance of a fluorescent probe. The quantum yield represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. The Stokes shift is the difference in wavelength between the maximum of the absorption and the maximum of the emission spectra. A large Stokes shift is advantageous as it minimizes self-absorption and allows for better separation of the excitation and emission signals.

The quantum yield of cyanine dyes can be influenced by several factors, including the rigidity of the environment and the nature of the molecule to which it is conjugated. For example, the quantum yield of the related Cy5 dye is 0.27 in phosphate-buffered saline (PBS). When conjugated to biomolecules, the local environment around the dye can change, leading to either an enhancement or a quenching of its fluorescence.

The Stokes shift for Cy5.5 is typically around 20-25 nm. This value can also be subtly affected by the conjugation partner and the surrounding microenvironment.

Table 2: Photophysical Properties of Cyanine5.5 and Related Conjugates (Note: This table includes data for Cyanine5.5 and its derivatives. Specific data for Cyanine5.5 hydrazide conjugates can vary depending on the labeled biomolecule and the degree of labeling.)

Compound/Conjugate Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (Φ)
Cyanine5.5 (general) ~675 ~694 ~19 High (specific value varies)
Cy5 in PBS 649 670 21 0.27

In a study involving antisense oligonucleotides labeled with Cyanine5.5, the resulting conjugate was effectively used for in vivo imaging, highlighting the retention of fluorescence upon conjugation.

Photostability Studies of Cyanine5.5 Hydrazide (Dichloride) and Its Bioconjugates

Cyanine5.5 (Cy5.5) hydrazide is a near-infrared (NIR) fluorescent dye recognized for its high photostability, a crucial feature for demanding imaging applications. axispharm.com This intrinsic resistance to photobleaching allows for long-term and repeated imaging sessions without significant signal loss. axispharm.com The photobleaching of cyanine dyes, the photochemical destruction of the fluorophore, is a complex process often involving the dye's long-lived, low-emissive triplet state as a key intermediate. cambridge.orgnih.gov Studies on related cyanine dyes like Cy5 have shown that photobleaching frequently involves molecular oxygen, and its removal from the imaging buffer can substantially reduce the rate of photodegradation. cambridge.orgresearchgate.net

The photostability of Cy5.5 is a primary reason for its selection in the creation of bioconjugates, particularly for in vivo imaging where deep tissue penetration and stable signals are paramount. axispharm.comlumiprobe.com The hydrazide functional group of Cyanine5.5 hydrazide allows for its covalent attachment to biomolecules containing carbonyl groups (aldehydes and ketones). lumiprobe.commedchemexpress.eu A common application is the labeling of glycoproteins, such as antibodies, where the sugar moieties can be oxidized with sodium periodate (B1199274) to generate reactive aldehyde groups. lumiprobe.comalabiolab.ro This method is advantageous as the sugar residues are often located far from the antigen-binding site, minimizing interference with the antibody's function. lumiprobe.com

Research applications have leveraged the stability of Cy5.5 hydrazide conjugates. For instance, it has been used in proteome-wide analysis of protein carbonylation induced by hydrogen peroxide in Arabidopsis thaliana, where a stable fluorescent signal is necessary for the detection and quantification of modified proteins. lumiprobe.com While direct comparative studies on Cy5.5 hydrazide are limited in the provided literature, data from related cyanine dyes highlight the variability in photostability within this dye class and the impact of the chemical environment. The photobleaching rates of similar dyes are often inversely correlated with their oxidation potential. researchgate.net

Comparative Photostability of Cyanine Dyes in Air-Saturated Solutions. This table provides context on cyanine dye photostability. Data is for the related dye Cy5, as specific quantitative photobleaching rates for Cy5.5 hydrazide were not available in the search results.
FluorophoreRelative Photobleaching Rate OrderOxidation Potential (EOX)Notes
Cy5Higher (Less Photostable)0.97VPhotobleaching is significantly reduced in the absence of molecular oxygen. researchgate.net
ATTO 647NIntermediate1.11VExhibits lower rates of singlet oxygen generation compared to Cy5. researchgate.net
ATTO 655Lower (More Photostable)1.31VIncreased oxidation potential correlates with decreased propensity to be oxidized. researchgate.net

Theoretical and Computational Approaches to Understanding Cyanine5.5 Hydrazide (Dichloride) Photophysics

To complement experimental investigations, theoretical and computational methods are employed to gain a deeper, molecular-level understanding of the photophysical properties of cyanine dyes like Cyanine5.5 hydrazide. cambridge.org These approaches can predict and explain spectroscopic behavior, rationalize the impact of the local environment on fluorescence, and guide the design of new and improved fluorescent probes. General computational studies have focused on developing force fields, such as AMBER-DYES, to allow for accurate molecular dynamics simulations of fluorescent dyes, which are crucial for modeling their behavior in complex biological systems. jinpanbio.comutopbio.com

Electronic Structure Calculations for Excited State Properties

Electronic structure calculations, based on quantum mechanics, are fundamental to predicting the intrinsic photophysical properties of a fluorophore like Cyanine5.5 hydrazide. These calculations can determine the energies of the ground and excited electronic states, which in turn allows for the prediction of key spectroscopic parameters.

For Cyanine5.5 hydrazide, these predicted values can be compared against experimentally determined data. The goal of such calculations is to understand the nature of the electronic transitions and how they are influenced by the molecule's structure. This provides insights into factors governing the dye's brightness and color.

Experimentally Observed Spectroscopic Properties of Cyanine5.5 Hydrazide
ParameterWavelength (nm)Source
Excitation Maximum (λex)~684 nm medchemexpress.eumedchemexpress.com
Emission Maximum (λem)~710 nm medchemexpress.eumedchemexpress.com

Modeling of Exciton (B1674681) Delocalization in Supramolecular Assemblies

When multiple Cyanine5.5 hydrazide molecules are held in close proximity, either through aggregation in solution or by dense labeling of a biomolecule, their transition dipoles can interact. This phenomenon, known as exciton coupling or delocalization, can significantly alter the photophysical properties of the system compared to those of an isolated dye molecule. Computational modeling is essential for understanding these effects. Such models can predict how the spatial arrangement and orientation of the dyes influence the collective excited states, leading to spectroscopic shifts. For instance, studies on the related Cy5 dye have shown that aggregation can lead to large shifts in the fluorescence spectrum. cambridge.org Modeling these interactions is critical for accurately interpreting fluorescence data from bioconjugates where the dye-to-protein ratio is high.

Simulation of Dye-Dye Interactions in DNA Scaffolds

DNA scaffolds are increasingly used in nanotechnology to organize molecules, including fluorophores, with nanometer precision. When Cyanine5.5 hydrazide is incorporated into such structures, its photophysical behavior is governed by its precise location, orientation, and interactions with the DNA and neighboring dyes. Molecular dynamics (MD) simulations are a powerful tool for modeling these complex systems. By simulating the dynamic behavior of the dye-labeled DNA assembly, researchers can investigate how the DNA scaffold constrains the dye's conformation and mobility. These simulations are particularly important for understanding and predicting phenomena like Förster Resonance Energy Transfer (FRET) and dye self-quenching in DNA-based nanostructures. The development of specialized force fields for fluorescent dyes enhances the accuracy of these simulations, providing valuable insights for the design of sophisticated fluorescent reporters and nanosystems. jinpanbio.comutopbio.com

Applications of Cyanine5.5 Hydrazide Dichloride in Molecular Probes and Biosensing

Development of Enzyme-Activated Molecular Probes Utilizing Cyanine5.5 Hydrazide (Dichloride)

Enzyme-activated molecular probes are "smart" sensors designed to remain in a non-fluorescent or "quenched" state until they are acted upon by a specific enzyme. This activation mechanism provides high specificity for detecting enzymatic activity, which is often dysregulated in various diseases. The hydrazide functionality of Cyanine5.5 is crucial for synthesizing such probes by allowing the dye to be attached to enzyme-specific peptide sequences that also incorporate a quenching molecule.

Probes for Matrix Metalloproteinase (MMP) Activity Detection

Matrix metalloproteinases (MMPs) are a family of enzymes involved in tissue remodeling, and their elevated activity is a hallmark of cancer invasion and metastasis. nih.gov Probes that can detect MMP activity are valuable tools for cancer diagnosis and research.

One strategy involves designing a broad-spectrum MMP inhibitor and conjugating it to a Cy5.5 dye. For instance, a potent inhibitor, CGS25966, was modified with a polyethylene (B3416737) glycol (PEG) linker and an amino group for conjugation with a Cy5.5 N-hydroxysuccinimide (NHS) ester. nih.gov While this example uses NHS ester chemistry, the principle demonstrates the utility of Cy5.5 as a reporter. Cyanine5.5 hydrazide offers an alternative and equally effective conjugation strategy. It can be used to label a peptide-based MMP inhibitor that has been synthesized to include a ketone or aldehyde group, or to target glycosylated MMPs directly after periodate (B1199274) oxidation of their sugar moieties.

The resulting probe can bind to active MMPs, allowing for fluorescent imaging of tumors with high MMP expression. In vitro studies have shown that such Cy5.5-labeled inhibitors can effectively target several MMPs, including MMP-2, MMP-9, and MMP-13. nih.gov

Table 1: Research Findings on Cy5.5-Based MMP Probes

Probe Name Target Enzymes Inhibition (IC50) Application Reference

Probes for Cathepsin Activity Detection

Cysteine cathepsins are proteases that are highly active within the tumor microenvironment and are implicated in cancer progression and invasion. nih.gov Quenched activity-based probes (qABPs) have been developed to specifically image cathepsin activity. aatbio.com These probes typically consist of a fluorophore (like Cy5.5), a quencher, and a peptide sequence recognized and cleaved by cathepsins. nih.gov

In its uncleaved state, the probe's fluorescence is suppressed by the quencher. Upon entering a cell and encountering an active cathepsin, the peptide linker is cleaved, separating the dye from the quencher and causing a "turn-on" fluorescent signal. aatbio.com The design often incorporates a phenoxymethyl (B101242) ketone (PMK) electrophile, which forms a covalent bond with the active site of cysteine cathepsins, ensuring that the probe remains attached to the active enzyme. aatbio.com

Cyanine5.5 hydrazide is an ideal component for these probes. It can be readily conjugated to the peptide scaffold during synthesis. Probes based on this design, such as those derived from the parent probe BMV109 (which uses a Cy5 fluorophore), have demonstrated the ability to label a broad range of active cathepsins (B, L, S, and X) in living cells and tumor models, providing high-contrast images of tumors. nih.gov

Table 2: Characteristics of Cathepsin-Targeted Quenched Activity-Based Probes

Probe Type Mechanism Target Enzymes Key Feature Reference
qABP Quenched fluorescence, covalent binding Cathepsins B, L, S, X "Turn-on" signal upon enzymatic cleavage nih.govaatbio.com

Probes for Thrombin Activity Detection

Thrombin is a critical serine protease in the blood coagulation cascade, and its dysregulation is associated with thrombosis and other cardiovascular diseases. The development of fluorescent probes to monitor thrombin activity is of significant interest for both diagnostics and research.

A common strategy for detecting protease activity is to use a peptide substrate that is specifically cleaved by the target enzyme. For thrombin, this involves designing a probe where a fluorophore and a quencher are held in close proximity by a thrombin-cleavable peptide sequence. This design often relies on Förster Resonance Energy Transfer (FRET), where one dye (the donor) transfers its excitation energy to another (the acceptor/quencher) instead of emitting light. nih.gov

When the probe is intact, the fluorescence of the reporter dye is quenched. After thrombin cleaves the peptide, the fluorophore and quencher diffuse apart, restoring fluorescence. Cyanine5.5 hydrazide can be used to construct such a probe by conjugating it to one end of the thrombin-specific peptide, while a suitable quencher is attached to the other. Although specific examples using Cyanine5.5 hydrazide for thrombin are not extensively documented, the principle is well-established, and the Cy3.5-Cy5.5 dye pair has been characterized as an effective FRET pair for studying biomolecular dynamics. nih.gov

Design and Implementation of Analyte-Responsive Sensors Based on Cyanine5.5 Hydrazide (Dichloride)

Beyond enzyme activation, Cyanine5.5 hydrazide can be incorporated into sensors that respond to specific chemical analytes or changes in the local chemical environment, such as pH.

Fluorogenic Turn-On Sensing Mechanisms

The "turn-on" mechanism is a powerful concept in sensor design, providing a signal only in the presence of the target analyte. The hydrazide group is particularly useful for creating such sensors. A fluorogenic probe can be synthesized by reacting Cyanine5.5 hydrazide with a molecule that contains both a carbonyl group and a quenching moiety. The resulting hydrazone links the dye and quencher, effectively switching the fluorescence to an "OFF" state.

The "turn-on" signal is triggered when an analyte specifically cleaves this linkage or modifies the quencher. For example, a probe for detecting hydrazine (B178648) was developed where a non-fluorescent coumarin-based β-ketoester reacts with hydrazine to release a highly fluorescent product. A similar principle can be applied to Cyanine5.5 hydrazide, where the hydrazone bond itself could be part of the analyte-responsive trigger, leading to a significant increase in fluorescence upon reaction. The enzyme-activated probes discussed previously are a sophisticated example of this turn-on mechanism, where the analyte is a specific protease. nih.govaatbio.com

Development of pH-Sensitive Cyanine5.5 Derivatives

The fluorescence of cyanine (B1664457) dyes can be inherently sensitive to pH. This property can be harnessed to create sensors that measure pH changes in biological compartments, such as the acidic environment of lysosomes. stanford.edu

The pH sensitivity of pentamethine cyanine dyes, like Cy5.5, arises from the protonation state of the nitrogen atoms in their indole (B1671886) rings. In alkaline or neutral environments, the nitrogen atoms are deprotonated, which disrupts the conjugated polymethine chain that is essential for fluorescence, rendering the dye non-fluorescent. stanford.edu In an acidic environment, the nitrogen atoms become protonated, restoring the conjugated system and "turning on" the fluorescence.

By making subtle changes to the dye's structure, the pKa of this transition can be precisely tuned. stanford.edu Cyanine5.5 hydrazide serves as a valuable starting material for synthesizing these pH-sensitive probes. The hydrazide group allows the pH-sensitive core to be conjugated to specific molecules or targeting ligands, enabling the measurement of pH in specific organelles or tissues. For example, bifunctional probes have been created that simultaneously report on cathepsin activity using a Cy5 fluorophore and on the local pH using a separate pH-sensitive dye, demonstrating the modularity of these systems.

Table 3: Properties of pH-Sensitive Pentamethine Cyanine Dyes

Property Description Mechanism Application Reference
Fluorescence Fluorescent in acidic media, non-fluorescent in alkaline media Protonation/deprotonation of indole nitrogens disrupts/restores the conjugated system Detecting localized pH changes in cellular environments stanford.edu

Sensors for Reactive Oxygen Species (e.g., Hydrogen Peroxide)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), that play dual roles in biology as both damaging agents in oxidative stress and as signaling molecules in various cellular pathways. nih.gov The detection of ROS is crucial for understanding these processes. Cyanine5.5 hydrazide is utilized in methodologies designed to detect the downstream effects of ROS, such as protein carbonylation, which is an irreversible oxidative modification to proteins and a key biomarker for ROS-induced cellular damage. nih.govnih.gov

The operational principle involves the reaction of the hydrazide group of the cyanine dye with carbonyl groups (aldehydes and ketones) introduced into proteins as a result of oxidative stress. lumiprobe.com In a notable study, researchers investigated H₂O₂-induced protein carbonylation in the plant Arabidopsis thaliana. nih.govnih.govucsd.edu They treated plant seedlings with exogenous H₂O₂ to induce oxidative stress, leading to the formation of carbonyl groups on various proteins. These modified proteins were then specifically labeled with a cyanine hydrazide probe (in this case, a Cy7.5-Hz probe, a related NIR dye), allowing for their detection and identification via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and subsequent mass spectrometry analysis. nih.govfrontiersin.org This approach enabled the identification of 39 uniquely carbonylated proteins in H₂O₂-treated samples compared to 35 in untreated controls, highlighting specific proteins involved in stress response pathways. nih.govnih.gov

This method provides an indirect but highly specific means of sensing the effects of ROS like H₂O₂. The hydrazide dye essentially acts as a sensor by binding to the molecular "damage" signature—protein carbonyls—left by the ROS.

Sensors for Reactive Sulfur Species (e.g., Hydrogen Sulfide)

Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical gasotransmitter, participating in cellular signaling alongside nitric oxide and carbon monoxide. nih.govresearchgate.net The development of selective fluorescent probes is essential for visualizing its role in biological systems. A common and effective strategy for designing H₂S sensors is based on the H₂S-mediated reduction of a non-fluorescent azide (B81097) group to a highly fluorescent amine. nih.govprinceton.edunih.govescholarship.org

While specific research explicitly detailing a probe that combines Cyanine5.5, a hydrazide linker, and an azide switch for H₂S detection is not prevalent, the design principle is well-established. In such a hypothetical construct, the Cyanine5.5 core would serve as the NIR fluorophore. An azide group attached to the cyanine scaffold would quench its fluorescence. escholarship.org Upon reaction with H₂S, the azide is reduced to an amine, restoring the conjugation of the dye and causing a "turn-on" fluorescent signal. nih.govescholarship.org The hydrazide moiety on the molecule would provide a versatile handle for conjugation, allowing the sensor to be attached to specific biomolecules or surfaces for targeted detection. This modular design approach is a cornerstone of modern probe development. princeton.edu

Cyanine5.5 Hydrazide (Dichloride) in Quantitative Biomolecule Detection Methodologies

Cyanine5.5 hydrazide is a powerful reagent for the quantitative analysis of biomolecules, particularly glycoproteins. lumiprobe.comnih.gov This application leverages the specific and efficient reaction between the hydrazide group and carbonyls (aldehydes or ketones) to form a stable hydrazone bond. lumiprobe.comlumiprobe.combroadpharm.com

A widely used methodology involves the selective labeling of glycoproteins. The cis-diol groups present in the sugar moieties of glycans can be gently oxidized using sodium periodate (NaIO₄) to generate reactive aldehyde groups. lumiprobe.comresearchgate.net These aldehydes then serve as specific targets for covalent labeling with Cyanine5.5 hydrazide. The intense fluorescence of the Cyanine5.5 dye allows for highly sensitive detection and quantification of the labeled glycoproteins. lumiprobe.com

A sophisticated strategy for quantitative glycoproteomics, known as solid-phase extraction of glycopeptides (SPEG), utilizes hydrazide chemistry. nih.govnih.govresearchgate.net In this method, proteins from a complex mixture are first digested into peptides. The resulting glycopeptides are then captured on a solid support functionalized with hydrazide groups (hydrazide beads) after oxidation of their glycan portions. researchgate.netnih.gov Non-glycosylated peptides are washed away, leading to a highly enriched sample of glycopeptides. For quantification, stable isotope labeling can be integrated into this workflow. For instance, glycopeptides from two different biological samples (e.g., healthy vs. diseased) can be labeled with light (d₀) and heavy (d₄) isotopic tags before being combined and analyzed by mass spectrometry (MS). researchgate.net The formerly N-linked glycosylated peptides are specifically released from the beads using the enzyme Peptide-N-Glycosidase F (PNGase F) and analyzed by tandem mass spectrometry (MS/MS). nih.govresearchgate.net The ratio of the signal intensities from the light and heavy-labeled peptides provides a precise relative quantification of individual glycoproteins between the two samples. researchgate.net This approach has been successfully applied to analyze proteins from complex samples like human blood serum. nih.gov

Applications of Cyanine5.5 Hydrazide Dichloride in Advanced Biological Imaging Research

Near-Infrared Fluorescence Imaging with Cyanine5.5 Hydrazide (Dichloride)

The properties of Cyanine5.5 hydrazide make it particularly well-suited for near-infrared (NIR) fluorescence imaging, a modality that offers distinct advantages for viewing biological processes within living organisms. lumiprobe.com As an analog of the Cy5.5® fluorophore, its absorption and emission characteristics fall within the NIR window (700-1000 nm), a region where biological tissues are more transparent. lumiprobe.comnih.gov

PropertyValue
Excitation Maximum (λex)~675 - 684 nm medchemexpress.comrndsystems.com
Emission Maximum (λem)~694 - 710 nm medchemexpress.comrndsystems.com
Molecular FormulaC₃₂H₄₂Cl₂N₄O antibodies.com
Molecular Weight569.61 kDa antibodies.com
AppearanceDark blue powder antibodies.com
SolubilityGood in polar organic solvents like DMSO and DMF antibodies.com

Cyanine5.5 hydrazide is extensively used in non-invasive in vivo optical imaging to study disease progression, monitor therapeutic responses, and track the biodistribution of labeled molecules in small animal models. nih.govlifetein.com Techniques such as the In Vivo Imaging System (IVIS) are employed to detect the NIR fluorescence emitted by the dye deep within the tissue. nih.govnih.gov

For example, in one study, the distribution of Cy5.5 dye was tracked in rats at various time points after injection using an IVIS Spectrum system with an excitation filter of 605 nm and an emission filter of 720 nm. nih.gov This allowed for the visualization and quantification of the dye's signal in different regions of the body, including the head, cervical, thoracic, and lumbar areas, over a period of 72 hours. nih.gov Another research effort combined 2D NIRF imaging of Cy5.5-labeled antibodies with 3D high-resolution flat-panel volume computed tomography (fpVCT) to precisely co-localize the fluorescent signal with anatomical structures in mouse tumor models. nih.gov

A primary challenge in optical imaging is the limited penetration of light through biological tissues due to absorption and scattering by components like hemoglobin and water. The use of fluorophores that operate in the NIR spectrum, such as Cyanine5.5, is a key strategy to overcome this limitation. nih.govlifetein.com Light in the NIR window experiences significantly less scattering and absorption, enabling deeper tissue penetration compared to visible light. nih.govlifetein.comnih.gov

Research has demonstrated that the emission wavelength of Cyanine5.5 allows for imaging at greater tissue depths. lifetein.com Advanced strategies involve packaging Cy5.5 derivatives into delivery vehicles like liposomes. rsc.org An active loading method has been developed to encapsulate Cy5.5 dyes into liposomes with nearly 100% efficiency, creating a platform that reports its release via fluorescence activation, which is highly suitable for deep-tissue imaging applications. rsc.org

Autofluorescence, the natural fluorescence emitted by various endogenous molecules in tissue (e.g., collagen, NADH, flavins), can obscure the signal from a fluorescent probe, leading to a poor signal-to-background ratio. southernbiotech.comptgcn.com This background "noise" is most prominent in the UV and visible regions of the spectrum. southernbiotech.com

A highly effective strategy to minimize autofluorescence is to use fluorescent dyes that excite and emit in the far-red and near-infrared regions, where endogenous fluorescence is rarely observed. southernbiotech.comptgcn.com Cyanine5.5 hydrazide is ideal in this regard, as its operation in the NIR window avoids the spectral range of most autofluorescent molecules. lumiprobe.comlifetein.com This results in a significantly improved signal-to-background ratio, enabling the detection of targets with high sensitivity and contrast. nih.govlifetein.com

Cellular and Subcellular Imaging Applications of Cyanine5.5 Hydrazide (Dichloride)

The specific reactivity of Cyanine5.5 hydrazide allows for its use in high-resolution imaging at the cellular and subcellular levels. aatbio.comaatbio.com Its ability to be conjugated to a wide array of biomolecules makes it a versatile tool for fluorescence microscopy. aatbio.comaatbio.com

In fluorescence microscopy, Cyanine5.5 hydrazide serves as a covalent label for visualizing specific cellular components. The hydrazide group reacts with aldehydes and ketones to form stable bonds. lumiprobe.com Aldehyde groups can be intentionally introduced into specific biomolecules, such as the glycoproteins on cell surfaces, through mild oxidation with sodium periodate (B1199274). lumiprobe.combroadpharm.com This allows for the targeted labeling and subsequent high-resolution imaging of these structures. For instance, antibodies, which are glycoproteins, can be labeled in this manner without affecting their antigen-binding sites, enabling their use in targeted cellular imaging. lumiprobe.com Furthermore, modifications to the core cyanine (B1664457) structure, such as the addition of a PEG linker, can enhance cellular uptake and even direct the dye to specific organelles like mitochondria for visualization. nih.govresearchgate.net

The ability to attach Cyanine5.5 hydrazide to specific biomolecules facilitates the tracking of their dynamics and localization during cellular processes. aatbio.comlifetein.com The dye's hydrazide chemistry is particularly useful for labeling biomolecules that contain or can be modified to contain carbonyl groups.

Examples of Labeled Biomolecules and Applications:

Labeled BiomoleculeLabeling MethodApplicationResearch Finding
Glycoproteins (e.g., Antibodies) Periodate oxidation of sugar residues to generate aldehydes, followed by reaction with hydrazide. lumiprobe.combroadpharm.comTargeted cell imaging, tracking antibody distribution.Enables specific labeling far from the antigen-binding site, preserving antibody function. lumiprobe.com
Proteins under Oxidative Stress Natural formation of carbonyl groups on proteins due to oxidative stress. lumiprobe.comantibodies.comDetecting and imaging cellular stress.The dye reacts with spontaneously formed carbonyls, acting as a marker for oxidative damage. lumiprobe.com
Oligonucleotides Incorporation of moieties that contain or can be converted to an aldehyde group. lumiprobe.comTracking nucleic acid localization and transport.Allows for fluorescent labeling of specific nucleic acid sequences for imaging. lumiprobe.com
Peptides Synthesis of peptides with carbonyl-containing residues.Tracking peptide uptake and localization.Cy5.5 is widely used for labeling peptides for in vivo and cellular imaging studies. aatbio.comlifetein.com

This labeling strategy allows researchers to monitor dynamic events in real-time, such as the movement of proteins, the uptake of therapeutic peptides, or changes in cellular state like oxidative stress. antibodies.comlifetein.com

Development of Targeted Imaging Agents with Cyanine5.5 Hydrazide (Dichloride) Conjugates

The chemical reactivity of Cyanine5.5 hydrazide (dichloride) makes it a valuable component for creating targeted imaging agents. Its hydrazide group readily reacts with aldehyde and ketone groups on other molecules, such as proteins and antibodies, to form stable conjugates. lumiprobe.combroadpharm.com This allows for the attachment of the near-infrared fluorescent dye to targeting moieties that can selectively bind to specific biological markers, enabling advanced research in biological imaging.

Tumor Visualization and Delineation Strategies (e.g., Chlorotoxin (B612392) Conjugates)

A significant application of Cyanine5.5 is in the development of "tumor paint," a bioconjugate designed for the intraoperative visualization of cancer. nih.govresearchgate.net One such agent, Chlorotoxin:Cy5.5 (CTX:Cy5.5), links chlorotoxin, a peptide derived from scorpion venom, to the Cyanine5.5 dye. nih.govnih.gov This bioconjugate emits a near-infrared fluorescent signal that allows for the clear delineation of cancerous tissue from adjacent normal tissue during surgical procedures. nih.gov

Research in mouse models has demonstrated the efficacy of CTX:Cy5.5 in outlining a variety of cancers. nih.gov The probe has been successfully used to visualize malignant glioma, medulloblastoma, prostate cancer, intestinal cancer, and sarcoma. nih.govnih.gov Its high sensitivity allows for the detection of metastatic cancer foci as small as a few hundred cells within lymph channels. nih.gov The favorable pharmacokinetic and biodistribution properties of CTX:Cy5.5 make it a promising candidate for improving the accuracy and safety of surgical oncology. nih.gov For instance, the conjugate was found to bind to tumor tissue as early as one day after injection and remained detectable in tumors for up to 14 days. nih.gov This technology has the potential to help surgeons resect all cancer-positive lymph nodes, potentially reducing the need for more extensive lymphadenectomy procedures. nih.gov

Cancer Type Imaged with CTX:Cy5.5Tissue/Model SystemKey FindingReference
Malignant GliomaMouse ModelEffective delineation from adjacent non-neoplastic tissue. nih.gov
MedulloblastomaMouse ModelClear visualization of tumor boundaries. nih.gov
Prostate CancerMouse ModelDemonstrated tumor specificity and clear delineation. nih.gov
Intestinal CancerMouse ModelSuccessful imaging of cancerous tissue. nih.gov
SarcomaMouse ModelEnabled differentiation of tumor from normal tissue. nih.gov
Metastatic FociMouse Model (Lymph Channels)Detection of cancer foci as small as a few hundred cells. nih.gov

Brain Tumor Imaging and Blood-Brain Barrier Permeation Studies

The CTX:Cy5.5 bioconjugate has proven particularly effective in preclinical models of brain tumors, including malignant glioma and medulloblastoma. nih.gov It demonstrates a significant ability to clearly delineate tumor cells from normal brain tissue, which is critical for brain surgery where precision is paramount. nih.gov

A major challenge in developing imaging agents for brain tumors is the ability to cross the blood-brain barrier (BBB). While chlorotoxin itself has been shown to cross the BBB and target glioma cells, ongoing research focuses on improving the delivery of imaging agents to the central nervous system. nih.gov Studies with other novel cyanine-based dyes, such as Cy5-PEG4, have shown the potential to overcome limitations like poor tissue penetration and inability to cross the BBB, enabling high-resolution, non-invasive imaging of mitochondrial dynamics within the brain. nih.gov Such advancements highlight the continuous efforts to enhance the efficacy of cyanine dye conjugates for neurological applications, including the detailed study of brain tumors. nih.govnih.gov Clinical trials investigating methods for temporary blood-brain barrier disruption are also underway, which could further enhance the delivery of imaging agents like Cy5.5 conjugates to brain tumors. clinicaltrials.govclinicaltrials.gov

Prostate Cancer Cell Imaging via Prostate-Specific Membrane Antigen (PSMA)-Targeted Probes

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in the majority of prostate cancer tumors, making it an excellent target for molecular imaging. nih.gov Researchers have developed hybrid tracers that incorporate a Cyanine5.5 dye backbone into a PSMA-targeting molecule. nih.govnih.gov These probes are designed for both radioactive and optical imaging, aiming to revolutionize radioguided surgery for prostate cancer. nih.gov

One approach involves synthesizing a PSMA ligand based on a glutamine-urea-lysine structure, which is then labeled with a Cy5-type dye (PSMA-Cy5). nih.gov In vitro studies using this probe demonstrated targeting specificity, with significant uptake in PSMA-positive LNCaP cells and almost no uptake in PSMA-negative PC3 cells or blocked LNCaP cells. nih.gov In vivo optical imaging in mice with tumors confirmed these findings, showing a high tumor-to-background ratio. nih.gov

Further research has explored variations in the cyanine dye's structure to optimize the pharmacokinetic properties of these hybrid tracers. nih.gov By modifying the dye, researchers can influence properties such as brightness, plasma protein interaction, and PSMA affinity, which in turn affects the tracer's performance in vivo. nih.gov

ProbeTargetCell Lines/Tumor ModelKey FindingReference
PSMA-Cy5PSMALNCaP (PSMA+), PC3 (PSMA-), 22Rv1 TumorShowed good targeting specificity and accurate in vivo tumor visualization. nih.gov
99mTc-EuK-(SO3)Cy5-mas3PSMAPC346C orthotopic tumorsDemonstrated the most promising properties among a panel of hybrid tracers, with high tumor-to-muscle ratio. nih.gov

Integration of Cyanine5.5 Hydrazide (Dichloride) with Nanoparticle Platforms for Enhanced Imaging

The conjugation of Cyanine5.5 hydrazide with various nanoparticle platforms represents a significant advancement in creating multifunctional imaging agents. These nanoparticles can serve as scaffolds, carrying multiple dye molecules for signal amplification and can be further functionalized for enhanced targeting and therapeutic capabilities.

Superparamagnetic Iron Oxide Nanoparticle (SPION) Conjugation for Biodistribution Studies

Superparamagnetic iron oxide nanoparticles (SPIONs) are of particular interest in nanomedicine due to their magnetic properties, which make them useful as contrast agents for magnetic resonance imaging (MRI). nih.gov When conjugated with a fluorescent dye like Cyanine5.5, they become powerful tools for multimodal imaging and biodistribution studies.

In one study, Cy5.5-labeled SPION-exosomes were developed to investigate tumor-targeted drug delivery. nih.gov The presence of the Cy5.5 dye allowed for in vivo fluorescent imaging to track the nanoparticles' distribution. The study demonstrated a significant increase in the fluorescence signal at the tumor site when an external magnetic field was applied, confirming the ability to magnetically target the SPION-based nanocarriers in vivo. nih.gov This dual-capability allows researchers to not only visualize the accumulation of the nanoparticles in a target tissue through fluorescence but also to potentially guide them using external magnetic fields and detect them using MRI. nih.gov

Calcium-Binding Nanoprobes for Bone Tissue Imaging

The unique properties of Cyanine5.5 have been harnessed to develop sophisticated nanoprobes for the targeted imaging of bone tissue. One innovative approach involves the creation of self-assembling, calcium-binding nanoprobes that emit a near-infrared fluorescence signal. researchgate.net These nanoprobes are engineered with a high affinity for bone minerals, specifically calcium phosphates, enabling precise visualization of bone structures and metabolic activity.

In a notable study, researchers designed a calcium-binding NIR nanoprobe by chemically coupling alendronate (ALN), a compound known for its strong affinity for bone tissue, with a NIR-emitting Cy5.5 dye. researchgate.net The two components were linked via a polyethylene (B3416737) glycol (PEG) spacer. The resulting ALN-PEG-Cy5.5 construct self-assembles into nanostructures that exhibit a high affinity for calcium phosphate-containing bone minerals. researchgate.net This targeted binding allows for the visualization of not only normal bone tissues in vivo but also intracellular calcium ion levels in vitro. researchgate.net The research demonstrated the significant potential of these Cyanine5.5-labeled nanoprobes for high-resolution calcium imaging in both cellular and whole-animal models. researchgate.net The hydrazide derivative of Cyanine5.5 is particularly well-suited for such applications, as it allows for the stable conjugation of the dye to the nanoprobe's targeting or scaffold components that can be chemically modified to feature a carbonyl group.

Table 1: Characteristics of a Cy5.5-Based Calcium-Binding Nanoprobe

ComponentFunctionReference
Alendronate (ALN)Bone-targeting ligand with high affinity for calcium phosphates. researchgate.net
Polyethylene Glycol (PEG)Biocompatible linker and spacer. researchgate.net
Cyanine5.5Near-infrared fluorophore for deep tissue imaging. researchgate.net

Nanocarrier-Mediated Tumor Imaging

The application of Cyanine5.5 hydrazide (dichloride) extends to the development of nanocarriers for targeted tumor imaging, a critical tool in cancer research and diagnostics. By incorporating this NIR dye into nanocarrier systems, researchers can track their biodistribution, accumulation at tumor sites, and cellular uptake in real-time.

One area of research involves the labeling of thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPIONs) with Cy5.5. nih.gov These nanoparticles can serve as carriers for therapeutic agents, and the attached Cy5.5 dye allows for their visualization using optical imaging. Studies in mouse models have shown that after intravenous injection, Cy5.5-labeled TCL-SPIONs are distributed throughout the body but show prolonged accumulation in the liver and spleen. nih.gov This ability to track the nanocarrier's journey and persistence in specific organs is crucial for developing effective drug delivery systems. The covalent conjugation of the dye to the nanoparticle, which can be facilitated by the hydrazide group's reaction with a suitably modified nanoparticle surface, ensures stability under biological conditions with minimal dye leakage. nih.gov

Another advanced application is the creation of dual-modality, cancer-targeted probes. For instance, silica (B1680970) nanoparticles have been engineered to encapsulate Cy5.5 and are also labeled with a radionuclide like Iodine-124. These nanoparticles are further functionalized with targeting ligands such as cRGDY peptides, which recognize and bind to integrins that are often overexpressed on cancer cells. This dual-modality approach allows for both highly sensitive PET imaging and intraoperative fluorescence imaging to guide surgical resection of tumors. Research has shown that encapsulating Cy5.5 within the silica matrix significantly enhances its brightness and photostability compared to the free dye.

Furthermore, smart prodrug systems have been developed where a cyanine dye is linked to an anticancer drug via a reactive oxygen species (ROS)-responsive linker. nih.gov In this theranostic approach, the cyanine dye not only acts as an imaging agent to track the prodrug's accumulation in the tumor but can also function as a photosensitizer for photodynamic therapy. Upon exposure to light or the high ROS environment of the tumor, the linker is cleaved, releasing the active drug directly at the target site. This on-demand drug release mechanism, monitored by changes in the dye's fluorescence, offers a high degree of control and minimizes off-target toxicity. nih.gov The hydrazide derivative of Cyanine5.5 provides a versatile method for attaching the dye to the diverse chemical structures of linkers and nanocarriers used in these sophisticated systems.

Table 2: Research Findings on Cyanine5.5-Labeled Nanocarriers for Tumor Imaging

Nanocarrier SystemKey FindingsApplicationReference
Cy5.5-labeled TCL-SPIONsProlonged fluorescence signal in liver and spleen over 28 days.Tracking nanocarrier biodistribution and long-term fate. nih.gov
124I-cRGDY-PEG-C dots (with Cy5.5)Enabled superior detection and discrimination of metastatic tumor burden in lymph nodes compared to standard methods.Dual-modality PET and fluorescence-guided surgery.
DON-TK-BM3 (Cyanine-drug conjugate)High tumor accumulation, on-demand drug release, and effective tumor cell killing with reduced systemic toxicity.Theranostic prodrug for combined imaging and therapy. nih.gov

Advanced Applications of Cyanine5.5 Hydrazide Dichloride in Biomolecular and Supramolecular Research

Quantitative Analysis of Protein Carbonylation using Cyanine5.5 Hydrazide (Dichloride)

Protein carbonylation is an irreversible post-translational modification that serves as a primary biomarker for oxidative stress. nih.govnih.gov Carbonyl groups are introduced into proteins through direct oxidation of certain amino acid residues or by adduction with products of lipid peroxidation or glycation. nih.gov Since protein carbonyls lack distinct spectrophotometric or fluorescent signatures, their detection necessitates chemical derivatization with specific probes. nih.gov Cyanine5.5 hydrazide is a highly effective probe for this purpose, reacting specifically with these carbonyl groups. lumiprobe.comapexbt.comantibodies.com The resulting fluorescently tagged proteins can then be quantified to measure the extent of oxidative damage.

Proteome-Wide Carbonylation Studies in Biological Systems (e.g., Plant Science)

The use of hydrazide-containing fluorescent dyes enables proteome-wide analysis of protein carbonylation, offering insights into the specific proteins affected by oxidative stress in complex biological systems. While direct studies citing Cyanine5.5 hydrazide in plant science are specific, the methodology is broadly applicable. The general approach involves the derivatization of carbonylated proteins within a total protein extract using the fluorescent hydrazide probe.

This method has been successfully applied in various biological contexts, such as identifying targets of oxidative stress in yeast. capes.gov.br In these studies, cells are exposed to an oxidative agent, and the resulting carbonylated proteins are labeled with a hydrazide probe (like biotin-hydrazide, which functions similarly to Cyanine5.5 hydrazide for detection purposes). capes.gov.br Subsequent separation and analysis allow for the identification of specific proteins that are susceptible to carbonylation.

Table 1: Major Protein Targets of Oxidative Stress Identified via Carbonyl Labeling in Yeast

Protein IdentifiedBiological Function
AconitaseKrebs Cycle
Heat shock protein SSA1/SSC1Protein Folding/Chaperone
Pyruvate decarboxylase isozyme 1Glycolysis
Pyruvate kinase 1Glycolysis
Enolase 1 and 2Glycolysis
Fructose-bisphosphate aldolaseGlycolysis
Data adapted from studies on yeast proteomes using hydrazide-based labeling techniques. capes.gov.br

Methodologies for Fluorescence Determination Post-Electrophoresis

A key advantage of using fluorescent probes like Cyanine5.5 hydrazide is the ability to detect carbonylated proteins directly in-gel after electrophoretic separation, such as with sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov This approach offers a sensitive and often more cost-effective alternative to traditional Western blotting methods that rely on antibodies. nih.gov

The methodology involves these general steps:

Derivatization: Protein samples extracted from control and oxidatively stressed cells are incubated with Cyanine5.5 hydrazide.

Electrophoresis: The derivatized proteins are separated by size using SDS-PAGE.

Fluorescence Imaging: The gel is placed in a fluorescence imaging system. For Cyanine5.5, excitation would be set near its maximum absorbance of ~675 nm, and emission would be captured around its maximum of ~694 nm. broadpharm.com

Normalization: To ensure accurate quantification, the fluorescent signal of the labeled proteins is normalized to the total protein content in each lane, which can be determined by staining the same gel with a total protein stain like Coomassie blue. nih.gov

This in-gel fluorescence detection method provides a direct quantitative measure of protein carbonylation for specific protein bands separated on the gel. nih.gov

DNA and RNA Labeling for Molecular Biology Studies

Cyanine5.5 hydrazide is also a versatile reagent for the fluorescent labeling of nucleic acids. lumiprobe.comantibodies.com Its ability to react with aldehyde groups allows for specific and efficient tagging of DNA and RNA, which is fundamental for a wide range of molecular biology investigations. lumiprobe.comnih.gov

Incorporation into Oligonucleotides

The incorporation of Cyanine5.5 hydrazide into oligonucleotides is typically achieved through a targeted chemical reaction. For RNA, a common and effective strategy involves the oxidation of the 3'-terminal ribose sugar. nih.gov

The process includes two main steps:

Oxidation: The vicinal diol group of the 3'-terminal ribose on the RNA strand is oxidized using sodium periodate (B1199274) (NaIO₄). This reaction cleaves the bond between the 2' and 3' carbons, creating a reactive dialdehyde (B1249045) group. nih.gov

Conjugation: The aldehyde-modified RNA is then reacted with Cyanine5.5 hydrazide. The hydrazide group forms a stable hydrazone bond with one of the aldehyde groups, covalently attaching the fluorescent dye to the 3' end of the RNA molecule. nih.gov

A similar principle applies to labeling DNA oligonucleotides that have been synthesized to include an aldehyde moiety. lumiprobe.comantibodies.com This site-specific labeling is crucial for applications where the position of the dye is critical, such as in fluorescence resonance energy transfer (FRET) studies or for constructing complex nanoscale structures.

Investigations of Exciton (B1674681) Delocalization in DNA Dye Aggregates for Light Harvesting

When cyanine (B1664457) dyes like Cy5 (a close structural relative to Cy5.5) are precisely positioned on a DNA scaffold, they can form aggregates with unique photophysical properties. nih.govacs.org These DNA-templated dye aggregates are of significant interest for creating artificial light-harvesting systems. nsf.gov The DNA duplex acts as a rigid scaffold, allowing for sub-nanometer control over the distance and orientation of the attached dyes. nsf.gov

When the dyes are brought into close proximity, their transition dipoles can couple, leading to the formation of delocalized excitons—a state where the electronic excitation is shared among multiple chromophores. nih.govnsf.gov This phenomenon, known as exciton delocalization, is evident in changes to the dye's optical properties:

Absorption Spectra: The formation of "H-aggregates" (face-to-face stacking) results in a blue shift in the absorption spectrum, while "J-aggregates" (head-to-tail arrangement) cause a red shift. boisestate.edu

Circular Dichroism (CD) Spectroscopy: Since a single cyanine dye is achiral, the appearance of a CD signal from a dye aggregate is a direct signature of exciton delocalization. nih.govacs.org

Research has shown that modifying the DNA scaffold, for instance by incorporating bridged nucleotides, can enhance the stability of the structure and increase the excitonic coupling strength between the dyes. nih.govacs.org

Table 2: Excitonic Coupling Parameters in DNA-Templated Dye Dimers

Dye SystemInter-dye SeparationExcitonic Hopping Parameter (J)Aggregate Type
Cy5 Homodimer< 2 base pairs~65-70 meVPrimarily H-like
SQ HomodimerAdjacent on HJ~66 meVH-like
Data adapted from studies on Cy5 and Squaraine (SQ) dyes templated on DNA scaffolds, including Holliday Junctions (HJ). nsf.govboisestate.edu

These findings demonstrate that DNA provides a programmable platform for tuning the photophysical properties of dye aggregates, a key step toward developing efficient molecular photonic wires. nsf.gov

Research into DNA-Based Quantum Information Processing

The controlled generation of delocalized excitons in DNA-scaffolded dye aggregates has opened avenues for research into DNA-based quantum information processing. nih.gov The ability to create and manipulate multi-exciton states is a fundamental requirement for building molecular-scale quantum logic gates and circuits. nsf.gov

Theoretical and experimental work has shown that strong coupling between cyanine dyes on a DNA template can lead to the formation of non-local two-exciton states. nsf.gov These states, which can be accessed via ultrafast transient absorption spectroscopy, are a hallmark of quantum coherence. nsf.gov By precisely engineering the arrangement of dyes like Cyanine5.5 on DNA nanostructures, such as Holliday junctions, researchers can control the excitonic interactions and create systems with tailored quantum properties. nih.gov The development of these systems lays the groundwork for next-generation technologies that harness quantum phenomena for computation and information transfer. nih.govquantumzeitgeist.com

Research into Post-Translational Modification Analysis (e.g., Glycosylation) using Cyanine5.5 Hydrazide (Dichloride)

The analysis of post-translational modifications (PTMs) is critical to understanding protein function, and glycosylation stands out as one of the most significant modifications involved in various biological processes and diseases. nih.govnih.gov Cyanine5.5 hydrazide (dichloride) serves as a valuable tool in this area, primarily due to the reactivity of its hydrazide group with carbonyls (aldehydes and ketones). lumiprobe.combroadpharm.comlumiprobe.com

The core of this application lies in the chemical labeling of glycoproteins. Aldehyde groups can be intentionally generated within the sugar moieties of glycoproteins through periodate oxidation. lumiprobe.com For instance, the cis-diol groups present in the sugar residues of antibodies and other glycoproteins can be oxidized using sodium periodate to create reactive aldehyde groups. lumiprobe.comlumiprobe.com

Table 1: Glycoprotein (B1211001) Labeling Strategy using Cyanine5.5 Hydrazide (Dichloride)

StepDescriptionKey Reagents/ComponentsResulting Group
1. Oxidation Generation of reactive carbonyl groups on the target biomolecule.Glycoprotein, Sodium PeriodateAldehyde
2. Conjugation Reaction of the dye with the activated biomolecule.Aldehyde-containing glycoprotein, Cyanine5.5 HydrazideHydrazone
3. Analysis Detection and quantification of the labeled biomolecule.Fluorescence Spectroscopy/ImagingFluorescently tagged glycoprotein

Supramolecular Chemistry Approaches Utilizing Cyanine5.5 Hydrazide (Dichloride)

Supramolecular chemistry, which focuses on non-covalent interactions, offers innovative strategies to modulate and enhance the properties of fluorescent dyes like cyanines. These approaches are pivotal in overcoming some of the inherent limitations of cyanine dyes in aqueous environments.

A significant challenge in the use of near-infrared cyanine dyes is the "cyanine limit problem." In aqueous solutions, cyanine dyes with extended polymethine chains tend to undergo a symmetry-breaking electronic transition, which results in a broad absorption profile and significantly reduced fluorescence brightness. nih.govnih.gov This phenomenon limits their effectiveness in biological imaging and sensing applications.

Research has demonstrated that supramolecular encapsulation can effectively mitigate this issue. nih.govnih.gov Host-guest chemistry, particularly using host molecules like cucurbit nih.govuril (CB7), has been employed to alter the π-electron distribution within the cyanine chromophore. nih.gov By encapsulating the central part of the cyanine dye, the host molecule can enforce a more symmetric and nonpolar ground state. nih.gov This stabilization prevents the symmetry breaking, leading to a sharpened absorption band and enhanced fluorescence intensity. nih.govnih.gov The precise positioning of the host molecule is crucial; encapsulation over the center of the dye yields the desired enhancement, whereas location at one end of the chromophore can lead to the opposite effect. nih.gov

Table 2: Effect of Supramolecular Encapsulation on Cyanine Dye Properties

PropertyUnencapsulated Cyanine in Water (Cyanine Limit)Centrally Encapsulated Cyanine
π-Electron Distribution AsymmetricSymmetric
Absorption Profile BroadSharp
Fluorescence Brightness Low / QuenchedEnhanced
Reference nih.govnih.gov nih.gov

The optical properties of cyanine dyes are highly sensitive to their aggregation state. In solution, these dyes can self-assemble into different types of aggregates, most commonly H-aggregates (face-to-face stacking) and J-aggregates (edge-to-edge stacking), which exhibit distinct spectral properties compared to the monomeric form. Uncontrolled aggregation typically leads to fluorescence quenching and is often undesirable.

Supramolecular strategies provide a means to control this aggregation, thereby tuning the dye's optical output. kit.edu DNA scaffolds, such as Holliday junctions, have been used as templates to precisely organize Cy5 dyes, a close structural relative of Cyanine5.5. nih.gov This templated assembly allows for the control of excitonic coupling between dye molecules. nih.gov Key factors influencing the final aggregated structure and its optical properties include the steric and hydrophobic characteristics of substituents on the dye's indole (B1671886) rings and the precise positioning of the dyes on the DNA template. nih.gov For example, modifying substituents at the 5 and 5' positions of the indole rings can alter the propensity of the dyes to aggregate and the specific geometry of that aggregation. nih.gov By rationally designing these interactions, it is possible to create defined dye assemblies with tailored absorption and emission characteristics.

Table 3: General Optical Properties of Cyanine Dye States

Aggregation StateTypical Spectral ShiftRelative Fluorescence Quantum Yield
Monomer Reference WavelengthHigh
H-aggregate Blue-shifted absorptionVery Low (Quenched)
J-aggregate Red-shifted, sharp absorption (J-band)High (Often enhanced)

Future Research Directions and Unexplored Potential of Cyanine5.5 Hydrazide Dichloride

Development of Novel Derivatization Chemistries for Expanded Biological Applications

The primary application of Cyanine5.5 hydrazide involves its reaction with aldehydes and ketones to form stable hydrazones. lumiprobe.com This chemistry is particularly effective for labeling glycoproteins and other carbohydrates following periodate (B1199274) oxidation, which generates aldehyde groups. lumiprobe.com A significant advantage of this method, especially for antibodies, is that the sugar residues are typically located far from the antigen-binding site, thus preserving biological activity. lumiprobe.com

Future research will likely focus on developing novel derivatization chemistries to broaden the range of biomolecules that can be labeled with Cyanine5.5 hydrazide. This could involve creating new cross-linking strategies or employing bioorthogonal reactions. For instance, modifying the hydrazide to include other reactive moieties, such as those used in click chemistry (e.g., azide-alkyne cycloadditions), would permit more specific and efficient labeling of diverse biological targets including proteins, nucleic acids, and lipids. glenresearch.com

Another promising avenue is the creation of "smart" probes that are activated by specific enzymes. This would entail designing a Cyanine5.5 hydrazide derivative that is initially non-fluorescent but becomes fluorescent upon cleavage by a particular enzyme, enabling real-time studies of enzymatic activity. The development of novel derivatization agents, such as cyanoacetohydrazide, has already shown the potential to significantly enhance the efficiency of labeling and detection in other contexts. researchgate.netnih.gov

Current Derivatization ChemistryTarget BiomoleculesFuture Derivatization StrategiesPotential Target Biomolecules
Hydrazone formation lumiprobe.comGlycoproteins, Carbohydrates lumiprobe.comClick Chemistry glenresearch.comProteins, Nucleic Acids, Lipids
Enzyme-activatable ProbesSpecific Enzyme Substrates
Novel Hydrazide Reagents researchgate.netnih.govSteroids and other small molecules

Integration with Advanced Spectroscopic Techniques for Enhanced Molecular Insights

The photophysical properties of Cyanine5.5 hydrazide make it a suitable candidate for Förster Resonance Energy Transfer (FRET) studies. FRET is a powerful tool for measuring nanoscale distances, making it ideal for investigating protein conformational changes, protein-protein interactions, and the dynamics of biological processes.

Future investigations are expected to pair Cyanine5.5 hydrazide with other advanced spectroscopic techniques to gain deeper molecular insights. For example, its use with fluorescence lifetime imaging microscopy (FLIM) could reveal information about the local environment of the fluorophore, as changes in fluorescence lifetime can indicate shifts in pH, ion concentration, or viscosity.

Furthermore, the application of Cyanine5.5 hydrazide in single-molecule spectroscopy, such as single-molecule FRET (smFRET), will allow for the detailed examination of individual biomolecules. This can uncover rare conformational states and transient interactions that are fundamental to biological function but are often obscured in ensemble measurements. The covalent modification of the cyanine (B1664457) polyene itself is also an area of growing interest, as it can dramatically alter the optical properties of the dye and has been used for optical sensing and super-resolution imaging. nih.gov

Rational Design of Next-Generation Cyanine5.5 Hydrazide (Dichloride) Probes for Specific Biological Targets

The creation of next-generation probes will involve the rational design of Cyanine5.5 hydrazide-based molecules with enhanced characteristics for specific biological questions. nih.govnih.gov This includes improving properties like photostability and quantum yield, and fine-tuning spectral properties to minimize crosstalk with other fluorophores in multiplexing experiments.

A key area for future research is the design of probes that can target and report on the status of specific cellular organelles or microenvironments. This can be accomplished by attaching targeting moieties, such as peptides or small molecules, to the Cyanine5.5 hydrazide core. For instance, a probe could be engineered to accumulate in mitochondria and report on changes in mitochondrial membrane potential.

Moreover, the development of biosensors based on Cyanine5.5 hydrazide holds significant promise. These biosensors could be designed to exhibit a change in their fluorescence properties in response to specific ions, reactive oxygen species, or other small molecules, providing invaluable tools for studying cellular signaling and stress responses.

Exploration of Cyanine5.5 Hydrazide (Dichloride) in Emerging Imaging Modalities

While extensively used in conventional fluorescence microscopy, the potential of Cyanine5.5 hydrazide in emerging imaging modalities is an area ripe for exploration. Future research should focus on adapting this versatile fluorophore for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM). This would enable the visualization of cellular structures with unprecedented detail.

Another exciting frontier is the application of Cyanine5.5 hydrazide in photoacoustic imaging (PAI). PAI combines the high contrast of optical imaging with the high spatial resolution of ultrasound. The strong absorbance of Cyanine5.5 in the near-infrared region makes it a promising contrast agent for PAI, facilitating deep-tissue imaging. lumiprobe.com

Furthermore, the development of multimodal probes that merge the fluorescence of Cyanine5.5 hydrazide with other imaging reporters, such as those for magnetic resonance imaging (MRI) or positron emission tomography (PET), will enable correlative imaging studies. This will allow researchers to acquire complementary data from different imaging modalities, offering a more holistic view of biological processes.

Potential Contributions of Cyanine5.5 Hydrazide (Dichloride) to Fundamental Understanding of Biological Processes

The ongoing development and application of probes based on Cyanine5.5 hydrazide are poised to make significant contributions to our fundamental understanding of a vast array of biological processes. By enabling the precise visualization and quantification of biomolecules and their interactions, these probes can help to unravel the molecular mechanisms that govern cellular function in both normal and diseased states.

For example, improved probes for labeling and tracking specific proteins can offer new insights into protein trafficking, localization, and turnover. The ability to monitor dynamic changes in protein conformation and interactions within living cells will be instrumental in deciphering complex signaling pathways and regulatory networks.

In the field of glycobiology, advanced Cyanine5.5 hydrazide-based methods for labeling and analyzing glycans will enhance our understanding of their crucial roles in cell recognition, adhesion, and signaling. The development of probes capable of distinguishing between different glycan structures will be particularly valuable in this endeavor.

Ultimately, the versatility and adaptability of Cyanine5.5 hydrazide (dichloride) position it as a powerful tool that, with continued innovation, will undoubtedly play a pivotal role in advancing our knowledge of the intricate workings of living systems.

Q & A

Q. What is the optimal protocol for conjugating Cyaninehydrazide (dichloride) to glycoproteins in vitro?

Methodological Answer: Cyanine5.5 hydrazide reacts with aldehyde/ketone groups generated via periodate oxidation of glycoproteins. Standard protocol:

Glycoprotein Oxidation : Treat glycoproteins (e.g., antibodies) with 10 mM sodium periodate (NaIO₄) in PBS (pH 7.4) for 30 min at 4°C in the dark .

Conjugation : Incubate oxidized glycoproteins with Cyanine5.5 hydrazide (1:10 molar ratio) in 0.1 M sodium acetate buffer (pH 5.5) for 2–4 hrs at RT.

Purification : Remove unreacted dye using size-exclusion chromatography or dialysis.

Validation : Confirm labeling via absorbance (678 nm) and fluorescence emission (701 nm) .

Q. How do the spectral properties of Cyaninehydrazide compare to other near-infrared dyes?

Methodological Answer: Cyanine5.5 hydrazide exhibits excitation/emission maxima at 678/701 nm, making it suitable for multiplexing with dyes like Cy3 (550/570 nm) or Cy5 (649/670 nm). Key advantages:

  • Low Background : Near-infrared emission reduces autofluorescence in biological samples.
  • Brightness : Quantum yield (~0.3) outperforms Alexa Fluor 680 and DyLight 680 in deep-tissue imaging .
    Note: Always validate spectral overlap using control samples to avoid cross-talk in multichannel experiments .

Advanced Research Questions

Q. How can researchers resolve fluorescence quenching in Cyaninehydrazide-labeled antibodies during long-term storage?

Methodological Answer: Quenching often arises from dye aggregation or improper storage. Mitigation strategies:

  • Solvent Optimization : Dissolve labeled proteins in DMSO-free buffers (e.g., PBS with 1% BSA) to prevent dye precipitation. If DMSO is required, limit concentration to <5% .
  • pH Control : Maintain pH 7.0–8.0 during storage; acidic conditions destabilize hydrazide bonds.
  • Additives : Include 0.05% sodium azide and 1 mM EDTA to inhibit microbial growth and metal-induced degradation .
  • Validation : Measure fluorescence intensity pre- and post-storage using a plate reader to quantify quenching .

Q. What experimental controls are critical when using Cyaninehydrazide for in vivo tumor imaging?

Methodological Answer: To distinguish specific labeling from background signal:

Unlabeled Control : Inject unlabeled glycoproteins to assess non-specific tissue uptake.

Competitive Blocking : Pre-inject excess unmodified hydrazide to saturate aldehyde-binding sites.

Sham Oxidation : Omit NaIO₄ during glycoprotein preparation to confirm periodate-dependent labeling .

Ex Vivo Validation : Image excised tissues using confocal microscopy to correlate in vivo signals with cellular localization .

Q. How can researchers address discrepancies in Cyaninehydrazide labeling efficiency across different glycoprotein substrates?

Methodological Answer: Variability often stems from differences in glycan accessibility. Systematic approaches:

  • Glycan Profiling : Use lectin arrays or mass spectrometry to quantify surface glycans on target proteins.
  • Optimized Oxidation : Adjust NaIO₄ concentration (5–20 mM) and incubation time (15–60 min) based on glycoprotein size .
  • Reaction Kinetics : Perform time-course experiments (1–6 hrs) to determine the optimal conjugation window.
  • Statistical Analysis : Apply ANOVA to compare labeling efficiencies across substrates, with post-hoc Tukey tests for significance (p < 0.05) .

Data Analysis & Technical Troubleshooting

Q. What analytical methods validate the stoichiometry of Cyaninehydrazide-protein conjugates?

Methodological Answer:

  • Absorbance Ratio : Calculate dye-to-protein ratio (DOL) using:
    DOL = \frac{A_{678} / \epsilon_{dye}}{A_{280} - (A_{678} \times CF)} / \epsilon_{protein}}

    Where ϵdye\epsilon_{dye} = 250,000 M⁻¹cm⁻¹, ϵprotein\epsilon_{protein} = 210,000 M⁻¹cm⁻¹ (IgG), and CF = correction factor for dye absorbance at 280 nm .

  • MALDI-TOF MS : Compare mass shifts between labeled and unlabeled proteins to confirm DOL .

Q. How can researchers distinguish between covalent binding and nonspecific adsorption of Cyaninehydrazide in cellular assays?

Methodological Answer:

  • Acid Wash Test : Treat labeled cells with 0.1 M glycine-HCl (pH 2.5) for 5 min. Covalent bonds remain intact, while adsorbed dye is removed .
  • Fluorescence Lifetime Imaging (FLIM) : Covalent conjugates exhibit longer fluorescence lifetimes (>2 ns) compared to nonspecifically adsorbed dye (<1 ns) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.